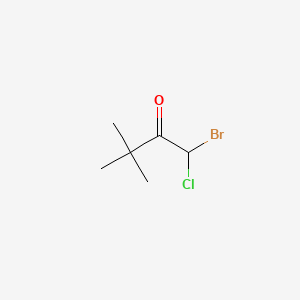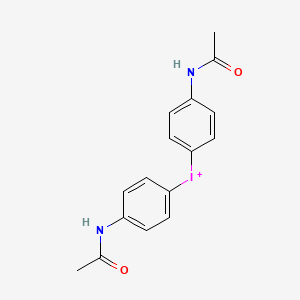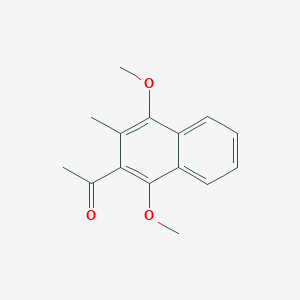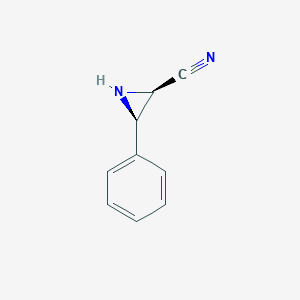
1-Bromo-1-chloro-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-chloro-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H11BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1-chloro-3,3-dimethylbutan-2-one can be synthesized through the halogenation of 3,3-dimethylbutan-2-one. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled environments to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-chloro-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ketone group can be oxidized or reduced to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Elimination Reactions: Alkenes such as 3,3-dimethylbut-1-ene.
Oxidation and Reduction Reactions: Corresponding alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromo-1-chloro-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Potential use in the study of enzyme-catalyzed halogenation reactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-chloro-3,3-dimethylbutan-2-one involves its reactivity as a halogenated ketone. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Similar structure but lacks the chlorine atom.
1-Chloro-3,3-dimethylbutan-2-one: Similar structure but lacks the bromine atom.
3,3-Dimethylbutan-2-one: The parent ketone without any halogen atoms.
Uniqueness
1-Bromo-1-chloro-3,3-dimethylbutan-2-one is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in organic synthesis. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.
Propiedades
Número CAS |
64984-95-8 |
|---|---|
Fórmula molecular |
C6H10BrClO |
Peso molecular |
213.50 g/mol |
Nombre IUPAC |
1-bromo-1-chloro-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H10BrClO/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 |
Clave InChI |
WTDHSODZVUOZOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)






![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)





![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
